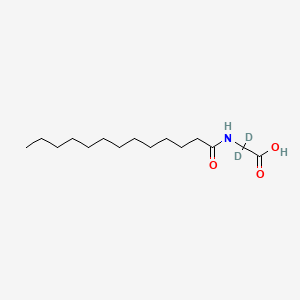

N-(1-Oxotridecyl)glycine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H29NO3 |

|---|---|

Molecular Weight |

273.41 g/mol |

IUPAC Name |

2,2-dideuterio-2-(tridecanoylamino)acetic acid |

InChI |

InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)16-13-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19)/i13D2 |

InChI Key |

BTHNNPTZHGZNAO-KLTYLHELSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-(1-Oxotridecyl)glycine-d2 chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of N-(1-Oxotridecyl)glycine-d2. Due to the limited availability of experimental data for this specific deuterated compound, this guide also includes generalized experimental protocols and metabolic pathway information relevant to the broader class of N-acylglycines.

Core Chemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information. It is important to note that some of these values are predicted and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₇D₂NO₃ | ChemicalBook[1] |

| Molecular Weight | 273.41 g/mol | ChemicalBook[1] |

| Boiling Point (Predicted) | 457.65 ± 28.00 °C (at 760 Torr) | ChemicalBook[1] |

| Density (Predicted) | 0.98 ± 0.06 g/cm³ | ChemicalBook[1] |

| CAS Number | 3008541-80-5 | ChemicalBook[1] |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general method for the synthesis of N-acyl glycines can be adapted. This typically involves the acylation of glycine.

Generalized Synthesis of N-Acyl Glycines

This protocol describes a general procedure for the synthesis of N-acyl glycines by reacting an acyl chloride with glycine. This method can be adapted for the synthesis of this compound by using tridecanoyl chloride and glycine-d2.

Materials:

-

Glycine-d2

-

Tridecanoyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Hydrochloric acid (HCl) solution (for acidification)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (for drying)

-

Solvents for purification (e.g., Ethyl acetate, Hexane)

Procedure:

-

Dissolution: Dissolve glycine-d2 in the chosen anhydrous solvent in a reaction flask. The flask should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add the base to the glycine-d2 solution. The base acts as a scavenger for the HCl that will be generated during the reaction.

-

Acylation: Slowly add tridecanoyl chloride to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled to maintain a suitable temperature (e.g., using an ice bath).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, the mixture is typically washed with a dilute HCl solution to remove excess base.

-

The organic layer is then washed with brine (saturated NaCl solution).

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

Characterization:

The final product should be characterized to confirm its identity and purity using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic labeling.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

Signaling and Metabolic Pathways

N-acylglycines are involved in various metabolic pathways, primarily related to fatty acid metabolism and detoxification.

Biosynthesis of N-Acylglycines

The biosynthesis of N-acylglycines can occur through several pathways. One major pathway involves the direct conjugation of a fatty acid with glycine, catalyzed by glycine N-acyltransferase (GLYAT).[3] The fatty acid is first activated to its acyl-CoA derivative.

Caption: Biosynthesis pathway of N-acylglycines.

Glycine Conjugation Pathway

Glycine conjugation is a crucial detoxification pathway in the liver and kidneys for a variety of endogenous and exogenous acidic compounds, including fatty acids.[4][5] This two-step process enhances the water solubility of the compounds, facilitating their excretion.

Caption: The two-step glycine conjugation pathway.

References

- 1. This compound CAS#: 3008541-80-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role of N-(1-Oxotridecyl)glycine and Related Long-Chain N-Acyl Glycines

Disclaimer: Direct experimental data on the biological role of N-(1-Oxotridecyl)glycine is limited in publicly available scientific literature. This guide provides an in-depth overview of the biological functions of structurally related long-chain N-acyl glycines, such as N-arachidonoyl glycine (NAGly) and N-oleoyl glycine, which serve as well-studied surrogates to infer the potential activities of N-(1-Oxotridecyl)glycine.

Introduction

N-acyl glycines are a class of endogenous lipid signaling molecules, structurally characterized by a fatty acid linked to a glycine molecule via an amide bond. These molecules are part of a broader family of N-acyl amino acids and have emerged as important modulators of various physiological processes. N-(1-Oxotridecyl)glycine, also known as N-tridecanoylglycine, belongs to this class and is defined as an N-acylglycine with a tridecanoyl acyl group[1]. While its specific functions are not well-documented, the biological activities of other long-chain N-acyl glycines provide a strong framework for understanding its potential roles in cellular signaling.

Long-chain N-acyl glycines are involved in a range of biological activities, including neurotransmission, inflammation, pain perception, and energy metabolism. Their effects are primarily mediated through interactions with specific G protein-coupled receptors (GPCRs) and nuclear receptors.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of representative long-chain N-acyl glycines with their primary molecular targets. This data is compiled from various in vitro studies and provides insights into the potency and efficacy of these lipids.

| Compound | Target | Assay Type | Species | Cell Line/System | Value | Reference(s) |

| N-Arachidonoyl glycine (NAGly) | GPR18 | Agonist Activity (EC50) | Human | HEK293 | 44.5 nM | [1][2] |

| N-Arachidonoyl glycine (NAGly) | GPR55 | Agonist Activity | Human | HAGPR55/CHO | Not specified | [3][4] |

| N-Arachidonoyl glycine (NAGly) | GlyT2 | Inhibition (IC50) | Rat | N/A | 5.1 µM | [1] |

| N-Arachidonoyl glycine (NAGly) | CB1 Receptor | Binding Affinity (Ki) | Rat | Brain membranes | > 10 µM | [2] |

| N-Arachidonoyl glycine (NAGly) | VR1 (TRPV1) Receptor | Agonist Activity (EC50) | Rat | DRG neurons | > 10 µM | [2] |

| N-Oleoyl glycine (OlGly) | PPARα | Agonist Activity | Mouse | In vivo | Not specified | [5] |

Key Biological Targets and Signaling Pathways

Long-chain N-acyl glycines exert their biological effects by interacting with several key protein targets. The most well-characterized of these are G protein-coupled receptors GPR18 and GPR55, and the nuclear receptor PPARα.

G Protein-Coupled Receptor 18 (GPR18)

GPR18 is recognized as a receptor for N-arachidonoyl glycine[6]. Activation of GPR18 by NAGly has been shown to initiate directed migration of immune cells, such as microglia, suggesting a role in neuroinflammation and immune surveillance in the central nervous system[6]. The signaling cascade initiated by NAGly-GPR18 interaction is thought to involve Gαi/o proteins, leading to downstream modulation of intracellular signaling pathways, including the MAPK/ERK pathway.

G Protein-Coupled Receptor 55 (GPR55)

N-arachidonoyl glycine has also been identified as an endogenous agonist for GPR55[3][4]. Activation of GPR55 by NAGly leads to an increase in intracellular calcium levels and the phosphorylation of extracellular signal-regulated kinases (ERK1/2)[3]. This signaling is mediated through Gq-coupled pathways, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3), which triggers calcium release from intracellular stores.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Long-chain N-acyl glycines, such as N-oleoyl glycine, have been shown to act as functional agonists of PPARα[5]. PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to an increase in the expression of genes involved in fatty acid oxidation.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of long-chain N-acyl glycines are provided below.

GPR18 Activation Assay: Calcium Mobilization

This protocol is adapted from studies investigating NAGly-induced calcium mobilization in GPR18-expressing cells[7].

-

Cell Culture:

-

HEK293 cells stably expressing human GPR18 (HEK293/GPR18) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Cell Plating:

-

Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

The culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS).

-

Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), in HBSS for 60 minutes at 37°C.

-

-

Compound Addition and Measurement:

-

After incubation, the dye solution is removed, and cells are washed again with HBSS.

-

100 µL of HBSS is added to each well.

-

The plate is placed in a fluorescence plate reader (e.g., FlexStation 3).

-

A baseline fluorescence reading is taken for 20 seconds.

-

Varying concentrations of N-acyl glycine (e.g., NAGly) are added to the wells, and fluorescence is continuously measured for at least 180 seconds (excitation at 485 nm, emission at 525 nm).

-

-

Data Analysis:

-

The change in fluorescence intensity over time is recorded. The peak fluorescence response is normalized to the baseline and used to generate dose-response curves to calculate the EC50 value.

-

GPR55 Activation Assay: ERK1/2 Phosphorylation

This protocol is based on the methodology used to assess NAGly-induced ERK1/2 phosphorylation via GPR55[3].

-

Cell Culture and Plating:

-

CHO cells stably expressing HA-tagged human GPR55 (HAGPR55/CHO) are grown in Ham's F-12 medium with 10% FBS and G418.

-

Cells are plated in 6-well plates and grown to 80-90% confluency.

-

-

Serum Starvation and Treatment:

-

Cells are serum-starved for 1 hour prior to treatment.

-

Cells are then treated with various concentrations of N-acyl glycine (e.g., NAGly) for 5 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

The medium is removed, and cells are washed with ice-cold PBS.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a BCA protein assay.

-

-

Western Blotting:

-

Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated and normalized to the vehicle control.

-

PPARα Transactivation Assay: Luciferase Reporter Assay

This protocol is a generalized method based on standard luciferase reporter assays for nuclear receptor activation[8][9][10].

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293T or HepG2) is cultured in DMEM with 10% FBS.

-

Cells are seeded in 24-well plates.

-

Cells are co-transfected with a PPARα expression vector, a luciferase reporter plasmid containing PPREs, and a Renilla luciferase control vector for normalization.

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of the N-acyl glycine (e.g., N-oleoyl glycine) or a known PPARα agonist (e.g., WY-14643) as a positive control.

-

-

Cell Lysis and Luciferase Assay:

-

After 24 hours of treatment, cells are washed with PBS and lysed.

-

Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions, with a luminometer.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

-

The fold activation is calculated relative to the vehicle control. Dose-response curves are generated to determine EC50 values.

-

Biosynthesis and Degradation of N-Acyl Glycines

The endogenous levels of N-acyl glycines are tightly regulated by their biosynthesis and degradation pathways.

Biosynthesis

There are two primary proposed pathways for the biosynthesis of N-acyl glycines[11][12]:

-

Direct Conjugation: A fatty acid is first activated to its acyl-CoA derivative by an acyl-CoA synthetase. Subsequently, a glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the fatty acyl-CoA with glycine to form the N-acyl glycine[13].

-

Oxidative Pathway: An N-acylethanolamine (like anandamide) is sequentially oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to yield the corresponding N-acyl glycine[14].

Degradation

The primary enzyme responsible for the degradation of N-acyl glycines is fatty acid amide hydrolase (FAAH)[13][15]. FAAH catalyzes the hydrolysis of the amide bond, breaking down the N-acyl glycine into its constituent fatty acid and glycine[13]. The activity of FAAH is a critical determinant of the duration and intensity of N-acyl glycine signaling.

Conclusion

While specific research on N-(1-Oxotridecyl)glycine is still emerging, the extensive studies on related long-chain N-acyl glycines provide a robust foundation for understanding its likely biological roles. As a member of this class of signaling lipids, it is plausible that N-(1-Oxotridecyl)glycine interacts with GPR18, GPR55, and PPARα to modulate cellular functions related to inflammation, pain, and metabolism. Further research is warranted to elucidate the specific pharmacological profile and physiological significance of N-(1-Oxotridecyl)glycine. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate this and other novel N-acyl glycines.

References

- 1. abmole.com [abmole.com]

- 2. N-Arachidonylglycine | CAS 179113-91-8 | NAGly | Tocris Bioscience [tocris.com]

- 3. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Oleoyl-glycine reduces nicotine reward and withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Deuterated N-Acylglycines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of deuterated N-acylglycines. These isotopically labeled compounds are invaluable tools in drug metabolism studies, pharmacokinetic research, and as internal standards for mass spectrometry-based quantification. This document details the core synthetic strategies, provides explicit experimental protocols, and presents quantitative data to inform methodological selection.

Introduction

N-acylglycines are a class of endogenous metabolites involved in various physiological processes. The introduction of deuterium into their structure offers a powerful means to trace their metabolic fate and quantify their presence in biological matrices. The stability of the carbon-deuterium bond allows for robust analysis without the complications of isotopic exchange under typical experimental conditions. This guide focuses on two principal synthetic routes: base-catalyzed hydrogen-deuterium exchange and the acylation of glycine with deuterated acyl donors.

Synthetic Methodologies

There are two primary approaches to the synthesis of deuterated N-acylglycines:

-

Method 1: Base-Catalyzed Hydrogen-Deuterium Exchange (HDX): This method involves the direct exchange of protons for deuterons at the α-carbon of the glycine moiety in a pre-formed N-acylglycine. It is a cost-effective and straightforward approach, particularly suitable for deuteration at a specific position. The reaction is typically catalyzed by a mild base in a deuterium-rich solvent.

-

Method 2: Acylation with a Deuterated Acyl Donor: This strategy involves the synthesis of a deuterated fatty acid or its activated derivative (e.g., acyl chloride), which is then used to acylate glycine. This method is more versatile as it allows for deuteration at various positions on the acyl chain.

Method 1: Base-Catalyzed Hydrogen-Deuterium Exchange (HDX)

This method leverages the increased acidity of the α-protons of the glycine unit, allowing for their exchange with deuterons from a deuterated solvent in the presence of a base.

-

Dissolution: Dissolve the N-acylglycine substrate in deuterium oxide (D₂O).

-

Base Addition: Add a suitable base, such as triethylamine (Et₃N), to the solution. The amount of base will influence the reaction rate.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by mass spectrometry to determine the extent of deuterium incorporation.

-

Work-up: Upon completion, the reaction mixture is typically lyophilized to remove the solvent and excess base.

-

Purification: If necessary, the deuterated N-acylglycine can be further purified by standard techniques such as recrystallization or chromatography.

| N-Acylglycine Derivative | Base | Solvent | Reaction Time | Deuterium Incorporation (%) | Yield (%) | Reference |

| N,N,N-trialkylglycine residue in a peptide | 1% Et₃N | D₂O | 1 min | Not specified | Not specified | [1] |

| N-substituted glycine residues (peptoids) | Basic conditions | D₂O | Not specified | Not specified | Not specified | [2] |

Caption: Workflow for the synthesis of deuterated N-acylglycines via base-catalyzed H/D exchange.

Method 2: Acylation with a Deuterated Acyl Donor

This approach involves two main steps: the synthesis of a deuterated acylating agent, followed by the coupling of this agent with glycine.

Deuterated fatty acids can be prepared by methods such as metal-catalyzed hydrothermal H/D exchange of the corresponding non-deuterated fatty acids.

-

Reaction Setup: In a high-pressure reactor, combine the fatty acid, deuterium oxide (D₂O), and a platinum-on-carbon (Pt/C) catalyst.

-

Hydrothermal Reaction: Heat the reactor to a high temperature and pressure to facilitate the H/D exchange at all non-exchangeable C-H bonds.

-

Repetition: To achieve high levels of deuterium incorporation (e.g., >98%), the reaction may need to be repeated by replacing the D₂O and catalyst.

-

Isolation: After the final cycle, the deuterated fatty acid is isolated and purified.

Once the deuterated fatty acid is obtained, it can be coupled with glycine using standard peptide coupling techniques. Two common methods are the Schotten-Baumann reaction and carbodiimide-mediated coupling.

-

Acyl Chloride Formation: Convert the deuterated fatty acid to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Dissolution: Dissolve glycine in an aqueous basic solution (e.g., 10% NaOH).

-

Acylation: Add the deuterated acyl chloride to the glycine solution with vigorous stirring. The reaction is typically performed in a two-phase system (e.g., water and an organic solvent like dichloromethane).

-

Acidification: After the reaction is complete, acidify the aqueous phase to precipitate the N-acylglycine.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization.

-

Dissolution: Dissolve the deuterated fatty acid, glycine, and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Activation: A catalyst such as 4-dimethylaminopyridine (DMAP) may be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature until the reaction is complete.

-

Work-up: The urea byproduct is removed by filtration (for DCC) or aqueous work-up (for EDC).

-

Purification: The deuterated N-acylglycine is purified from the reaction mixture by extraction and chromatography.

| Deuterated Acyl Donor | Coupling Method | Glycine Derivative | Yield (%) | Deuterium Incorporation (%) | Reference |

| Perdeuterated Lauric Acid | Not Specified | L-Alanine | Not Specified | >98% (in precursor) | [3] |

| Deuterated Acyl Chlorides | Schotten-Baumann | Amines/Alcohols | Generally good | Maintained from precursor | [4][5] |

| Deuterated Fatty Acids | Carbodiimide | Not Specified | Not Specified | Maintained from precursor | General Method |

Note: Specific yield and deuterium incorporation data for the synthesis of a wide range of deuterated N-acylglycines via these acylation methods are not extensively tabulated in the literature. The final deuterium incorporation will depend on the isotopic purity of the deuterated acyl donor.

Caption: Workflow for the synthesis of deuterated N-acylglycines via acylation with a deuterated donor.

Biosynthesis of N-Acylglycines

Understanding the biosynthetic pathway of N-acylglycines can provide context for their biological roles and inform the design of metabolic studies. The primary route for the formation of long-chain N-acylglycines is the glycine-dependent pathway.[2][6]

This pathway involves two key enzymatic steps:

-

Fatty Acid Activation: A long-chain fatty acid is first activated to its corresponding acyl-CoA thioester by an acyl-CoA synthetase. This reaction requires ATP.[2]

-

Glycine Conjugation: The activated acyl-CoA is then conjugated with glycine in a reaction catalyzed by a glycine N-acyltransferase (GLYAT) or a GLYAT-like (GLYATL) enzyme.[7][8] This step forms the N-acylglycine and releases coenzyme A.

Signaling Pathway for N-Acylglycine Biosynthesis

Caption: The glycine-dependent biosynthetic pathway for N-acylglycines.

Conclusion

The synthesis of deuterated N-acylglycines can be effectively achieved through two primary routes: base-catalyzed hydrogen-deuterium exchange and acylation with deuterated acyl donors. The choice of method will depend on the desired location of the deuterium labels and the availability of starting materials. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to produce these valuable labeled compounds for a wide range of applications in the biomedical sciences.

References

- 1. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 2. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Documents download module [ec.europa.eu]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: N-(1-Oxotridecyl)glycine-d2

CAS Number: 3008541-80-5

This technical guide provides a comprehensive overview of N-(1-Oxotridecyl)glycine-d2, a deuterated N-acyl amino acid. Given the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated analogue, N-(1-Oxotridecyl)glycine (also known as N-tridecanoylglycine), as a close proxy. This approach is a standard practice in the field of isotopic labeling, where the physicochemical and biological properties are largely conserved.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential biological activities of this compound.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of N-(1-Oxotridecyl)glycine. These values provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C15H29NO3 | PubChem |

| Molecular Weight | 271.40 g/mol | PubChem |

| XLogP3 | 4.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 14 | PubChem |

| Exact Mass | 271.21474379 Da | PubChem |

| Topological Polar Surface Area | 66.4 Ų | PubChem |

| Heavy Atom Count | 19 | PubChem |

Synthesis and Experimental Protocols

The synthesis of N-acyl glycines, including N-(1-Oxotridecyl)glycine, can be achieved through several established methods. A common approach involves the acylation of glycine with the corresponding acyl chloride or anhydride. Below is a generalized experimental protocol for the synthesis of N-substituted glycine derivatives, which can be adapted for N-(1-Oxotridecyl)glycine.

General Synthesis Protocol for N-Alkyl Glycine Derivatives

A green synthesis approach for N-substituted glycine derivatives involves the reaction of an alkyl amine with chloroacetic acid in an aqueous solution.[1] For N-(1-Oxotridecyl)glycine, a more direct acylation method would be employed.

Materials:

-

Glycine

-

Tridecanoyl chloride

-

A suitable base (e.g., sodium hydroxide or triethylamine)

-

An appropriate solvent (e.g., dichloromethane or a biphasic system)

Procedure:

-

Dissolve glycine in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amino group.

-

Separately, dissolve tridecanoyl chloride in an organic solvent like dichloromethane.

-

Slowly add the tridecanoyl chloride solution to the glycine solution under vigorous stirring. The reaction is typically carried out at a controlled temperature, often starting at 0°C and gradually warming to room temperature.

-

The reaction mixture is stirred for several hours to ensure complete acylation.

-

After the reaction is complete, the organic layer is separated.

-

The aqueous layer is acidified to precipitate the N-(1-Oxotridecyl)glycine product.

-

The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system.

A solid-phase synthesis approach has also been described for N-substituted glycine oligomers (peptoids), which offers advantages in purification and library generation.[2]

Biological Activity and Signaling Pathways

N-acyl amino acids, including N-(1-Oxotridecyl)glycine, are a class of endogenous signaling lipids with diverse biological activities. They are structurally related to endocannabinoids and have been implicated in various physiological processes.

N-fatty acylglycines are recognized as a class of underappreciated endocannabinoid-like fatty acid amides.[3] While specific studies on N-(1-Oxotridecyl)glycine are limited, the biological activities of related N-acyl glycines, such as N-arachidonoylglycine and N-oleoylglycine, have been investigated. These compounds exhibit anti-inflammatory, analgesic, and vasorelaxant properties.[3]

GPR18 Signaling Pathway

One of the potential molecular targets for N-acyl glycines is the G protein-coupled receptor 18 (GPR18), an orphan receptor that is considered a putative cannabinoid receptor.[3] N-arachidonoylglycine has been shown to bind to GPR18 with relatively high affinity.[3] The activation of GPR18 can initiate downstream signaling cascades that modulate cellular functions.

Below is a diagram representing a plausible signaling pathway for N-acyl glycine-mediated GPR18 activation.

Caption: Proposed GPR18 signaling pathway for N-(1-Oxotridecyl)glycine.

Explanation of the Pathway:

-

Ligand Binding: N-(1-Oxotridecyl)glycine, acting as an agonist, binds to the GPR18 receptor on the cell surface.

-

G Protein Activation: This binding event activates an associated inhibitory G protein (Gi/o).

-

Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Downstream Effects: The reduction in cAMP levels can have various downstream effects, including the modulation of Protein Kinase A (PKA) activity and subsequent changes in the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), ultimately leading to altered gene expression.

Conclusion

This compound is a valuable tool for researchers studying the metabolism and signaling of N-acyl amino acids. While specific experimental data for the deuterated compound is scarce, information from its non-deuterated counterpart provides a strong foundation for understanding its properties and potential biological roles. The synthesis of this compound is achievable through established organic chemistry methods, and its biological activity is likely mediated through receptors such as GPR18, influencing intracellular signaling cascades. Further research is warranted to fully elucidate the specific functions and therapeutic potential of this and other N-acyl glycines.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Gpr18 agonist dampens inflammation, enhances myogenesis, and restores muscle function in models of Duchenne muscular dystrophy [frontiersin.org]

- 3. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Function of N-Tridecanoylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tridecanoylglycine is an endogenous N-acyl amino acid that is emerging as a significant signaling molecule, particularly in the regulation of immune responses and inflammation. As a member of the broader class of N-acylglycines, it is structurally related to endocannabinoid-like lipids. Evidence strongly suggests that N-tridecanoylglycine exerts its biological effects through the G protein-coupled receptor 84 (GPR84), a receptor activated by medium-chain fatty acids. This technical guide provides a comprehensive overview of the endogenous function of N-tridecanoylglycine, detailing its presumed signaling pathways, biological activities, and the experimental methodologies used to elucidate its function. Quantitative data from studies on GPR84 agonists and related N-acyl amino acids are summarized to provide a framework for understanding the potential potency and efficacy of N-tridecanoylglycine.

Introduction

N-acyl amino acids are a class of lipid signaling molecules that play diverse roles in physiology and pathophysiology. N-tridecanoylglycine, consisting of a thirteen-carbon fatty acid (tridecanoic acid) linked to a glycine molecule, is an endogenous member of this family. While research on N-acylglycines has historically focused on derivatives of more common fatty acids, the unique properties of medium-chain fatty acid conjugates are gaining attention. The primary receptor target for medium-chain fatty acids is the G protein-coupled receptor 84 (GPR84), making it the most probable transducer of N-tridecanoylglycine's endogenous signals.[1] GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia, and its activation is associated with pro-inflammatory responses.[2] This guide will synthesize the current understanding of N-tridecanoylglycine's function, with a focus on its interaction with GPR84 and the downstream consequences.

Biosynthesis and Metabolism

The biosynthesis of N-acylglycines, including N-tridecanoylglycine, is thought to occur through two primary pathways. The first involves the direct conjugation of a fatty acyl-CoA (tridecanoyl-CoA) with glycine. A second proposed pathway involves the oxidative metabolism of the corresponding N-tridecanoylethanolamine. The degradation of N-acylglycines is primarily mediated by fatty acid amide hydrolase (FAAH).

Signaling Pathways

Based on studies of GPR84 activation by various agonists, N-tridecanoylglycine is predicted to initiate a cascade of intracellular signaling events upon binding to this receptor. GPR84 primarily couples to the Gαi/o subunit of heterotrimeric G proteins.[1]

Gαi/o-Mediated Signaling

Activation of the Gαi/o pathway by GPR84 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling is sensitive to pertussis toxin (PTX), which ADP-ribosylates the Gαi/o subunit, preventing its interaction with the receptor.[3] Downstream of Gαi/o activation, GPR84 signaling has been shown to stimulate the phosphorylation and activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK).[4] Furthermore, it can lead to the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory gene expression.[4]

β-Arrestin Recruitment

In addition to G protein coupling, agonist binding to GPR84 can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is a key mechanism for G protein-coupled receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways. Biased agonists have been identified for GPR84 that preferentially activate either the G protein-dependent or the β-arrestin-dependent pathway, suggesting that N-tridecanoylglycine could also exhibit such bias.[5][6]

References

- 1. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]

- 2. researchgate.net [researchgate.net]

- 3. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the N-(1-Oxotridecyl)glycine Family of Lipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(1-Oxotridecyl)glycine family of lipids, a subset of N-acyl amino acids (NAAAs), represents an emerging class of signaling molecules with potential therapeutic applications. These endogenously produced lipids are structurally related to the well-studied endocannabinoids and are implicated in a variety of physiological processes. This technical guide provides a comprehensive overview of the core aspects of N-(1-Oxotridecyl)glycine and its analogs, including their synthesis, physicochemical properties, biological activities, and the signaling pathways they modulate. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

N-acyl amino acids (NAAAs) are a diverse family of endogenous signaling lipids formed by the covalent linkage of a fatty acid to the amino group of an amino acid.[1] Among these, N-acyl glycines (NAGlys) are widely distributed in the central nervous system and other mammalian tissues, where they play significant roles in cellular physiology.[2][3] N-(1-Oxotridecyl)glycine, also known as N-tridecanoylglycine, is an N-acylglycine characterized by a 13-carbon acyl chain. While much of the research in the N-acylglycine field has focused on N-arachidonoylglycine due to its structural similarity to the endocannabinoid anandamide, there is growing interest in understanding the unique properties and functions of NAGlys with varying acyl chain lengths, such as N-(1-Oxotridecyl)glycine.

Physicochemical Properties

The physicochemical properties of N-(1-Oxotridecyl)glycine are presented in Table 1. These properties are crucial for understanding its behavior in biological systems, including its solubility, membrane permeability, and interactions with protein targets.

Table 1: Physicochemical Properties of N-(1-Oxotridecyl)glycine

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₉NO₃ | PubChem |

| Molecular Weight | 271.40 g/mol | PubChem |

| XLogP3 | 4.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 14 | PubChem |

| Exact Mass | 271.21474379 Da | PubChem |

| Topological Polar Surface Area | 66.4 Ų | PubChem |

Biosynthesis and Degradation

The metabolic pathways of N-acylglycines, including N-(1-Oxotridecyl)glycine, are key to understanding their regulation and signaling in vivo.

Biosynthesis

Two primary pathways have been proposed for the biosynthesis of long-chain N-acylglycines:

-

Glycine-Dependent Pathway: This pathway involves the direct conjugation of a fatty acid with glycine. The fatty acid is first activated to its acyl-CoA thioester by an acyl-CoA synthetase. Subsequently, a glycine N-acyltransferase (GLYAT) catalyzes the transfer of the acyl group to glycine. Specifically, the enzyme Glycine N-acyltransferase-like 3 (GLYATL3) has been identified as responsible for the formation of long-chain N-acylglycines.[4]

-

Glycine-Independent Pathway: This pathway involves the enzymatic oxidation of the corresponding N-acylethanolamine. An alcohol dehydrogenase and an aldehyde dehydrogenase sequentially oxidize the ethanolamine moiety to a carboxylic acid, yielding the N-acylglycine.

Biosynthesis pathways of N-(1-Oxotridecyl)glycine.

Degradation

The primary enzyme responsible for the degradation of N-acylglycines is Fatty Acid Amide Hydrolase (FAAH).[5] FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond, releasing the constituent fatty acid (tridecanoic acid) and glycine.

Degradation of N-(1-Oxotridecyl)glycine by FAAH.

Biological Activity and Signaling Pathways

N-acylglycines exert their biological effects by interacting with various protein targets, most notably G protein-coupled receptors (GPCRs). While specific data for N-(1-Oxotridecyl)glycine is limited, research on other N-acylglycines, particularly N-arachidonoylglycine, provides a framework for its likely mechanisms of action.

Table 2: Biological Targets and Activities of N-Acylglycines

| Target | Ligand | Activity | IC₅₀/EC₅₀/Kᵢ | Source |

| GPR18 | N-Arachidonoylglycine | Agonist | EC₅₀ = 20 nM (cAMP inhibition) | IUPHAR/BPS Guide to PHARMACOLOGY[6] |

| GPR55 | N-Arachidonoylglycine | Agonist | Induces Ca²⁺ mobilization | Int J Mol Sci (2019)[3] |

| GPR92 | N-Arachidonoylglycine | Agonist | Activates Gq/11 pathway | J Biol Chem (2008)[7] |

| FAAH | N-Arachidonoylglycine | Inhibitor | - | PMC (2018)[8] |

GPR18 Signaling

N-arachidonoylglycine has been identified as a potent agonist of GPR18, a Gαi/o-coupled receptor.[6] Activation of GPR18 by N-acylglycines can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Additionally, GPR18 activation can induce apoptosis in certain cell types, such as macrophages.[9]

GPR18 signaling pathway activated by N-acylglycines.

GPR55 Signaling

N-arachidonoylglycine also acts as an agonist at GPR55.[3] Activation of this receptor leads to the mobilization of intracellular calcium and the phosphorylation of mitogen-activated protein kinases (MAPKs), such as ERK1/2.[3] This signaling cascade can influence a range of cellular processes, including proliferation and apoptosis.[10]

GPR55 signaling leading to calcium mobilization and MAPK activation.

GPR92 Signaling

GPR92 is another GPCR target for N-arachidonoylglycine, which activates the Gq/11-mediated signaling pathway.[7] This leads to an increase in intracellular calcium levels and has been implicated in sensory nervous system function.[7]

Experimental Protocols

Synthesis of N-(1-Oxotridecyl)glycine (Representative Protocol)

This protocol is adapted from the Schotten-Baumann reaction for the synthesis of N-acyl amino acids.

Materials:

-

Glycine

-

Tridecanoyl chloride

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve glycine (1 equivalent) in a 10% aqueous solution of NaOH in a round-bottom flask and cool the solution in an ice bath.

-

While stirring vigorously, add tridecanoyl chloride (1.1 equivalents) dropwise via a dropping funnel.

-

Simultaneously, add a 10% NaOH solution dropwise to maintain the reaction mixture at a slightly alkaline pH.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted tridecanoyl chloride.

-

Acidify the aqueous layer to a pH of approximately 2 with concentrated HCl, which will precipitate the N-(1-Oxotridecyl)glycine.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for the synthesis of N-(1-Oxotridecyl)glycine.

Quantitative Analysis by LC-MS/MS

A sensitive and specific method for the quantification of acylglycines in biological samples is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[8][11]

Sample Preparation:

-

To a 100 µL aliquot of urine or plasma, add an internal standard solution containing deuterated acylglycine analogs.

-

Precipitate proteins by adding 400 µL of acetonitrile.

-

Vortex and centrifuge the sample.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions (General):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each acylglycine.

Calcium Mobilization Assay

This assay measures the ability of N-acylglycines to stimulate intracellular calcium release upon binding to their cognate GPCRs.[12][13]

Procedure:

-

Plate cells expressing the target GPCR (e.g., GPR55) in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.[12]

-

Wash the cells to remove excess dye.

-

Establish a baseline fluorescence reading using a fluorescence plate reader.

-

Add varying concentrations of the N-acylglycine to the wells.

-

Immediately measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

FAAH Inhibition Assay

This assay determines the inhibitory potential of N-acylglycines on the activity of FAAH.[14][15]

Procedure:

-

Prepare a reaction mixture containing FAAH enzyme in a suitable buffer.

-

Add the test compound (N-acylglycine) at various concentrations and pre-incubate.

-

Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).[14]

-

Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate.

-

Calculate the rate of reaction and determine the IC₅₀ value of the test compound.

Conclusion

The N-(1-Oxotridecyl)glycine family of lipids represents a promising area for research and drug discovery. Their involvement in key signaling pathways through GPCRs and their metabolic regulation by FAAH highlight their potential as therapeutic targets for a range of conditions. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists working to further elucidate the biological roles of these fascinating molecules and to explore their therapeutic potential. Further research is warranted to specifically characterize the bioactivity and signaling of N-(1-Oxotridecyl)glycine and other N-acylglycines with varying acyl chain lengths.

References

- 1. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative LC/MS-MS Analysis of Urinary Acylglycines: Application to theDiagnosis of Inborn Errors of Metabolism [iris.unina.it]

- 3. mdpi.com [mdpi.com]

- 4. peerj.com [peerj.com]

- 5. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidetopharmacology.org [guidetopharmacology.org]

- 7. Identification of farnesyl pyrophosphate and N-arachidonylglycine as endogenous ligands for GPR92 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal [researchdiscovery.drexel.edu]

- 10. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bu.edu [bu.edu]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. caymanchem.com [caymanchem.com]

The Discovery and Biological Significance of Long-Chain N-Acyl Amino Acids: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain N-acyl amino acids (NAAAs) represent a fascinating and rapidly expanding class of endogenous lipid signaling molecules. Structurally defined by a fatty acid linked to an amino acid via an amide bond, these molecules have emerged from relative obscurity to become recognized as key players in a variety of physiological processes. Their discovery, largely spurred by advancements in lipidomics and a deeper understanding of the endocannabinoid system, has unveiled their roles in metabolic regulation, nociception, and intercellular communication.[1][2] This technical guide provides an in-depth overview of the core aspects of long-chain NAAA research, with a focus on their discovery, biosynthesis, biological functions, and the experimental methodologies used to study them.

Discovery of Long-Chain N-Acyl Amino Acids

The recognition of long-chain NAAAs as a distinct and biologically relevant class of molecules is a relatively recent development, building upon earlier observations of "lipo-amino acids" in various biological systems. A significant catalyst for the intensified investigation into these compounds was the discovery of N-arachidonoyl-ethanolamine (anandamide), an endogenous ligand for cannabinoid receptors.[1] This finding broadened the concept of lipid-mediated signaling and led to the exploration of other structurally related fatty acid amides, a group now often referred to as the "endocannabinoidome."

A pivotal breakthrough in the field came from the application of activity-based screening of soil metagenomic libraries. By expressing environmental DNA in host organisms like E. coli, researchers were able to identify novel bioactive small molecules and, crucially, the genes responsible for their synthesis. This approach led to the isolation and characterization of several long-chain NAAAs with potent antibacterial properties, including N-tetradecanoyl tyrosine and N-tetradecanoyl phenylalanine, and identified the first N-acyl amino acid synthases (NASs). This discovery highlighted that the biosynthesis of these molecules was a conserved capability in the microbial world.

Biosynthesis and Degradation

The metabolic pathways governing the cellular concentrations of long-chain NAAAs are complex and involve a number of key enzymes that catalyze both their synthesis and degradation.

Biosynthesis

In bacteria, the synthesis of long-chain NAAAs is primarily carried out by N-acyl amino acid synthases (NASs). These enzymes utilize long-chain acyl-acyl carrier proteins (acyl-ACPs) as the fatty acid donor and a specific amino acid to form the corresponding NAAA.

In mammals, the biosynthetic routes are more varied. One proposed mechanism involves the direct condensation of a fatty acid with an amino acid. The enzyme Peptidase M20 Domain Containing 1 (PM20D1), found in circulation, has been shown to catalyze the synthesis of N-acyl amino acids from free fatty acids and amino acids. Another key enzyme in the metabolism of these molecules is Fatty Acid Amide Hydrolase (FAAH), which is well-known for its role in the degradation of anandamide. Interestingly, FAAH can also operate in a reverse direction to synthesize certain NAAAs. Furthermore, a cytochrome c-dependent pathway has been described for the formation of N-arachidonoyl and N-oleoyl amino acids from their respective acyl-CoAs and the corresponding amino acid.[1]

Degradation

The primary route for the degradation of long-chain NAAAs is hydrolysis of the amide bond to release the constituent fatty acid and amino acid. In mammals, FAAH is a major enzyme responsible for this process. The activity of these hydrolytic enzymes is crucial for terminating the signaling actions of NAAAs.

Signaling Pathways and Biological Functions

Long-chain NAAAs exert their biological effects through various mechanisms, including acting as mitochondrial uncouplers and modulating the activity of ion channels.

Mitochondrial Uncoupling

One of the most significant discoveries in NAAA research is their function as endogenous uncouplers of mitochondrial respiration. By transporting protons across the inner mitochondrial membrane, they can dissipate the proton gradient that drives ATP synthesis. This "uncoupling" of respiration from ATP production leads to an increase in oxygen consumption and energy expenditure, with the energy being released as heat. This has positioned NAAAs as potential therapeutic targets for metabolic disorders such as obesity and type 2 diabetes. The precise mechanism of uncoupling is still under investigation, with some evidence suggesting an interaction with the adenine nucleotide translocator (ANT).[3]

Modulation of Ion Channels

Certain long-chain NAAAs have been shown to interact with and modulate the activity of Transient Receptor Potential (TRP) channels, a family of ion channels involved in a variety of sensory processes, including pain and temperature sensation. For example, some N-acyl amides can activate TRPV1, the receptor that is also activated by capsaicin (the pungent compound in chili peppers) and noxious heat.[4][5] This interaction provides a potential mechanism for the role of NAAAs in nociception and inflammation.

Data Presentation

Table 1: Quantitative Data for Selected Long-Chain N-Acyl Amino Acids

| N-Acyl Amino Acid | Tissue/System | Concentration | Biological Activity | Potency (EC50/IC50) |

| N-Oleoyl Alanine | Mouse Brain | 1.6 ± 1.4 pmol/g[6] | Mitochondrial Uncoupling | Not Reported |

| N-Oleoyl Glycine | Mouse Brain | 16 ± 7 pmol/g[6] | Mitochondrial Uncoupling | Not Reported |

| N-Arachidonoyl Glycine | Not Specified | Not Reported | Vasorelaxation | Not Reported |

| N-Oleoyl-Leucine | Not Specified | Not Reported | Mitochondrial Uncoupling | Not Reported |

| N-Arachidonoyl Taurine | Not Specified | Not Reported | TRPV1/TRPV4 Activation | Not Reported |

| N-Docosahexaenoyl Proline | Not Specified | Not Reported | TRPV1 Inhibition | Not Reported |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N-Oleoyl-Leucine

This protocol describes a general procedure for the solid-phase synthesis of an N-acyl amino acid, using N-oleoyl-leucine as an example.

Materials:

-

Fmoc-L-Leucine-Wang resin

-

Oleic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Leucine-Wang resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Activation of Oleic Acid: In a separate vial, dissolve oleic acid (3 equivalents relative to resin loading), DIC (3 eq.), and HOBt (3 eq.) in DMF. Allow the mixture to react for 20 minutes to pre-activate the carboxylic acid.

-

Coupling: Add the activated oleic acid solution to the resin. Shake the reaction vessel for 2-4 hours at room temperature.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours to cleave the N-oleoyl-leucine from the resin and remove any side-chain protecting groups.

-

Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

-

Purification: Purify the crude N-oleoyl-leucine by reverse-phase HPLC.

Protocol 2: Assay for Mitochondrial Uncoupling using Seahorse XF Analyzer

This protocol outlines a method to assess the mitochondrial uncoupling activity of a long-chain NAAA in cultured cells.

Materials:

-

C2C12 myoblasts (or other suitable cell line)

-

Seahorse XF96 cell culture microplate

-

Seahorse XF Analyzer

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Test NAAA compound

-

Cell culture medium

-

Seahorse XF assay medium

Procedure:

-

Cell Seeding: Seed C2C12 cells in a Seahorse XF96 microplate at an optimized density and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration plate.

-

Assay Protocol:

-

Load the Seahorse XF Cell Mito Stress Test cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.

-

Load the test NAAA into one of the injection ports for automated addition during the assay.

-

Place the cell plate into the XF Analyzer and initiate the assay protocol.

-

The instrument will measure the basal oxygen consumption rate (OCR).

-

The test NAAA is injected, and the OCR is measured to determine its effect on respiration.

-

Sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a potent chemical uncoupler to measure maximal respiration), and rotenone/antimycin A (Complex I and III inhibitors to measure non-mitochondrial respiration) are performed.

-

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak (an indicator of uncoupling), maximal respiration, and spare respiratory capacity. An increase in proton leak following the addition of the NAAA indicates uncoupling activity.

Protocol 3: Broth Microdilution Assay for Antibacterial Activity

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a long-chain NAAA against a bacterial strain.

Materials:

-

Bacillus subtilis (or other test bacterium)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Test NAAA compound dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., streptomycin)

-

Negative control (broth and solvent)

Procedure:

-

Preparation of NAAA Dilutions: Prepare a serial two-fold dilution of the test NAAA in MHB in the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the NAAA dilutions, as well as to the positive and negative control wells. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the NAAA that completely inhibits visible growth.

Visualizations

Caption: Biosynthesis and degradation pathways of NAAAs.

Caption: Mitochondrial uncoupling by NAAAs.

References

- 1. mdpi.com [mdpi.com]

- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPV1: Structure, Endogenous Agonists, and Mechanisms [mdpi.com]

- 6. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Pathway of N-(1-Oxotridecyl)glycine-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of N-(1-Oxotridecyl)glycine-d2, a deuterated form of the N-acyl glycine, N-tridecanoylglycine. N-acyl glycines are an emerging class of bioactive lipids with diverse signaling functions, structurally related to endocannabinoids. This document details the biosynthesis and degradation of N-tridecanoylglycine, summarizes the known signaling pathways associated with N-acyl glycines, and presents available quantitative data. Furthermore, it provides detailed experimental protocols for the synthesis and quantification of this compound, making it a valuable resource for researchers investigating the metabolism and biological roles of this lipid family. The inclusion of diagrams generated using the DOT language provides clear visual representations of the metabolic and signaling pathways, as well as experimental workflows.

Introduction

N-acyl glycines are a class of endogenous signaling lipids that are gaining increasing attention for their diverse physiological roles, including regulation of pain, inflammation, and neuronal signaling.[1] These molecules are structurally characterized by a fatty acid linked to a glycine molecule via an amide bond. N-(1-Oxotridecyl)glycine, also known as N-tridecanoylglycine, is a member of this family with a 13-carbon fatty acid chain. The deuterated form, this compound, serves as a valuable tool in metabolic studies, allowing researchers to trace its metabolic fate and quantify its flux through various pathways using mass spectrometry-based techniques. Understanding the metabolic pathway of this compound is crucial for elucidating its biological functions and for the development of potential therapeutic agents that target this pathway.

Metabolic Pathways of N-(1-Oxotridecyl)glycine

The metabolism of N-tridecanoylglycine, and by extension its deuterated isotopologue, involves both anabolic and catabolic processes mediated by specific enzymes.

Biosynthesis

There are two primary proposed pathways for the biosynthesis of N-acylglycines:

-

Acyl-CoA Dependent Pathway: This is considered the major pathway for the formation of long-chain N-acylglycines. It involves a two-step process:

-

Fatty Acid Activation: Tridecanoic acid is first activated to its coenzyme A (CoA) thioester, tridecanoyl-CoA, by an acyl-CoA synthetase.

-

Glycine Conjugation: The activated fatty acid is then conjugated with glycine in a reaction catalyzed by a glycine N-acyltransferase (GLYAT). A specific isozyme, glycine N-acyltransferase like 3 (GLYATL3), has been identified as being responsible for the synthesis of long-chain N-acylglycines.

-

-

N-Acylethanolamine Oxidation Pathway: An alternative pathway involves the sequential oxidation of the corresponding N-acylethanolamine.

-

N-tridecanoylethanolamine is first oxidized to an intermediate aldehyde by an alcohol dehydrogenase.

-

This aldehyde is then further oxidized to N-tridecanoylglycine by an aldehyde dehydrogenase.

-

Degradation

The catabolism of N-tridecanoylglycine primarily occurs through two enzymatic pathways:

-

Hydrolysis by Fatty Acid Amide Hydrolase (FAAH): FAAH is a key enzyme in the degradation of many fatty acid amides, including N-acyl glycines. It catalyzes the hydrolysis of the amide bond, releasing tridecanoic acid and glycine.[2]

-

Oxidative Cleavage by Peptidylglycine α-Amidating Monooxygenase (PAM): PAM can oxidatively cleave N-acylglycines to produce the corresponding primary fatty acid amide (in this case, tridecanamide) and glyoxylate.[3] This pathway suggests that N-acylglycines can serve as metabolic precursors to primary fatty acid amides.[3]

Additionally, the fatty acid moiety of N-acyl glycines can be a substrate for cytochrome P450 enzymes, leading to hydroxylated metabolites.[3]

Metabolic Pathway Diagram

Signaling Pathways of N-Acyl Glycines

N-acyl glycines exert their biological effects by interacting with various cellular targets, most notably G-protein coupled receptors (GPCRs). While specific signaling data for N-tridecanoylglycine is limited, studies on other N-acyl glycines, such as N-arachidonoylglycine and N-palmitoylglycine, have identified several receptor targets.

-

GPR18: N-arachidonoylglycine has been identified as a ligand for GPR18, an orphan GPCR.[1][2] Activation of GPR18 is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

-

GPR55: Some N-acyl glycines have been shown to interact with GPR55, another orphan GPCR. GPR55 signaling is complex and can involve coupling to Gαq/11, Gα12/13, and RhoA activation, leading to increases in intracellular calcium.

-

GPR92: N-arachidonylglycine has also been identified as an endogenous ligand for GPR92.[4] Activation of GPR92 can lead to the activation of both Gq/11- and Gs-mediated signaling pathways.[4]

Signaling Pathway Diagram

Quantitative Data

Quantitative data for the metabolism of N-(1-Oxotridecyl)glycine is sparse in the literature. The tables below summarize available data for related N-acyl glycines to provide a frame of reference.

Table 1: Enzyme Kinetic Parameters for N-Acyl Glycine Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |

| FAAH | N-Arachidonoylglycine | ~1-10 (Kd) | Poor substrate | [3] |

| PAM | N-Oleoylglycine | Not Reported | Not Reported | [1] |

Note: Specific Km and Vmax values for N-tridecanoylglycine with FAAH and PAM are not currently available in the literature. N-Arachidonoylglycine is reported to be a poor substrate for FAAH.[3]

Table 2: Cellular Concentrations of N-Acyl Glycines

| N-Acyl Glycine | Tissue/Cell Type | Concentration | Source |

| N-Palmitoylglycine | Rat Brain | Identified, not quantified | [5] |

| N-Arachidonoylglycine | Mouse Brain | Identified, not quantified | [2] |

Note: Specific concentrations of N-tridecanoylglycine in neuronal or other cells are not well-documented in publicly available literature.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-acyl amino acids.

Materials:

-

Tridecanoyl chloride

-

Glycine-d2 (2,2-dideuterioglycine)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution of Glycine-d2: Dissolve glycine-d2 in a 1M NaOH solution in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Acylation: While stirring vigorously, slowly add tridecanoyl chloride dissolved in DCM to the glycine-d2 solution. The reaction is a Schotten-Baumann reaction. Maintain the temperature at 0-5°C.

-

Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, acidify the aqueous layer to a pH of ~2 with 1M HCl. This will protonate the carboxylic acid group of the product.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or DCM. Perform the extraction three times to ensure complete recovery.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na2SO4.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Confirm the identity and purity of the final product, this compound, by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Quantification of this compound by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (from cell culture or tissue):

-

Homogenization: Homogenize the cell pellet or tissue sample in a suitable solvent (e.g., methanol or acetonitrile) containing an internal standard (e.g., a commercially available deuterated N-acyl glycine with a different chain length).

-

Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

-

Drying and Reconstitution: Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of lipids.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: ESI in negative ion mode is generally preferred for the detection of N-acyl glycines due to the presence of the carboxylic acid group.

-

Multiple Reaction Monitoring (MRM): For quantification, use MRM mode.

-

Precursor Ion: The deprotonated molecule [M-H]- of this compound.

-

Product Ion: A characteristic fragment ion, often the glycinate-d2 fragment.

-

-

Calibration Curve: Prepare a calibration curve using known concentrations of a synthetic this compound standard.

-

Experimental Workflow Diagram

Conclusion

This technical guide has provided a detailed overview of the metabolic and signaling pathways associated with this compound. The biosynthesis primarily proceeds through an acyl-CoA dependent pathway, while degradation is mediated by FAAH and PAM. N-acyl glycines are increasingly recognized as important signaling molecules that interact with a variety of GPCRs, influencing a range of physiological processes. While specific quantitative data for N-tridecanoylglycine remains to be fully elucidated, the provided experimental protocols for its synthesis and quantification offer a solid foundation for future research in this area. Further investigation into the specific enzyme kinetics and cellular concentrations of N-tridecanoylglycine will be crucial for a more complete understanding of its biological significance and for exploring its therapeutic potential.

References

- 1. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of farnesyl pyrophosphate and N-arachidonylglycine as endogenous ligands for GPR92 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular chloride ion concentration in differentiating neuronal cell and its role in growing neurite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Characterization of N-(1-Oxotridecyl)glycine-d2

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the structural characterization of N-(1-Oxotridecyl)glycine-d2, a deuterated N-acylglycine. N-acylglycines are a class of lipid molecules that have garnered significant interest in biomedical research due to their diverse biological activities. The incorporation of deuterium at the α-carbon of the glycine moiety offers a valuable tool for metabolic studies and as an internal standard in mass spectrometry-based quantification. This document outlines the expected physicochemical properties, detailed theoretical spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy), and a proposed synthetic route with a corresponding experimental workflow diagram. All data presented is based on the analysis of its constituent components, tridecanoic acid and glycine-d2, and spectroscopic data from structurally related compounds.

Introduction

N-acylglycines are endogenous lipid metabolites that are involved in various physiological processes. The specific compound, this compound, is a synthetic, isotopically labeled version of N-tridecanoylglycine. The presence of two deuterium atoms on the glycine alpha-carbon makes it an ideal candidate for use in metabolic tracing studies and as a stable isotope-labeled internal standard for quantitative mass spectrometry. This guide provides a detailed structural elucidation of this molecule.

Physicochemical Properties

The expected physicochemical properties of this compound are summarized in the table below. These are calculated based on its chemical structure.

| Property | Value |

| Chemical Formula | C₁₅H₂₇D₂NO₃ |

| Molecular Weight | 273.42 g/mol |

| Exact Mass | 273.2263 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. |

Synthesis

A common method for the synthesis of N-acylglycines is the acylation of the corresponding amino acid. For this compound, this would involve the reaction of glycine-d2 with tridecanoyl chloride.

Proposed Synthetic Protocol

-